6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide is a heterocyclic compound that features a pyridine ring substituted with a chloro group, a methoxy group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Sulfonation: Introduction of the sulfonamide group.
Methoxylation: Introduction of the methoxy group.
Chlorination: Introduction of the chloro group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the sulfonamide group to a sulfonic acid.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 6-hydroxy-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide.
Reduction: Formation of 6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as an anti-tubercular agent.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
Pyrido[2,3-d]pyrimidine Derivatives: Known for their antiproliferative and kinase inhibitory activities.
Uniqueness
6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and sulfonamide groups makes it a versatile compound for various applications in medicinal and industrial chemistry.
Properties
IUPAC Name |
6-chloro-N-(6-methoxypyridin-3-yl)-5-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-8-5-10(7-15-12(8)13)20(17,18)16-9-3-4-11(19-2)14-6-9/h3-7,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQKZJCQCOHSOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=CN=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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